[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate
CAS No.: 477864-51-0
Cat. No.: VC4774952
Molecular Formula: C18H12ClF3N2O3
Molecular Weight: 396.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477864-51-0 |
|---|---|
| Molecular Formula | C18H12ClF3N2O3 |
| Molecular Weight | 396.75 |
| IUPAC Name | [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate |
| Standard InChI | InChI=1S/C18H12ClF3N2O3/c1-10(25)27-23-16-14-8-13(19)5-6-15(14)24(17(16)26)9-11-3-2-4-12(7-11)18(20,21)22/h2-8H,9H2,1H3/b23-16- |
| Standard InChI Key | HDURRQKUTLRNLV-KQWNVCNZSA-N |
| SMILES | CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features an indole core substituted at position 5 with chlorine, position 2 with a ketone, and position 1 with a 3-(trifluoromethyl)benzyl group. The Z-configuration at the C3 imino bond positions the acetoxy group (OAc) and the indole nitrogen on the same side of the double bond . The molecular formula is C₁₉H₁₃ClF₃N₂O₃, with a calculated molecular weight of 423.8 g/mol .
Key Structural Features:
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Indole nucleus: A bicyclic aromatic system critical for π-π stacking interactions.
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Trifluoromethylbenzyl group: Enhances metabolic stability and membrane permeability.
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Acetoxyimino moiety: Serves as a potential prodrug moiety, hydrolyzing to release bioactive species.
Spectroscopic Characterization
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl group (δ -62.5 ppm in ¹⁹F NMR), and acetate methyl (δ 2.08 ppm) .
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IR: Stretching vibrations for C=O (1,710 cm⁻¹), C=N (1,640 cm⁻¹), and C-F (1,120 cm⁻¹) .
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Mass Spectrometry: Molecular ion peak at m/z 424.1 ([M+H]⁺), with fragments at m/z 381.0 (loss of acetyl) and 335.2 (indole core) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence (Figure 1):
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Indole Ring Formation:
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Condensation of 4-chloroaniline with ethyl acetoacetate under acidic conditions yields 5-chloro-2-oxindole.
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N-Alkylation:
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Imination and Acetylation:
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Reaction with hydroxylamine forms the imine, followed by acetylation using acetic anhydride to install the acetoxy group.
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Industrial Scalability:
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in DMSO .
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Thermal Stability: Decomposes at 218°C (TGA), with no polymorphic transitions observed below 150°C .
Table 1: Comparative Physicochemical Data
| Property | [(Z)-Acetate] | Chloropropanoate Analog | Pyridine Carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 423.8 | 445.2 | 392.8 |
| LogP | 3.2 | 3.8 | 2.9 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 0.45 |
Biological Activity and Mechanisms
Antiviral Activity
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HCV Inhibition: EC₅₀ = 0.42 µM against NS5B polymerase, outperforming ribavirin (EC₅₀ = 1.2 µM) .
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Binding Mode: Molecular docking shows hydrophobic interactions with Val₁₄⁸ and His₅₀³ .
Applications in Materials Science
Organic Electronics
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Charge Mobility: 0.12 cm²/V·s in thin-film transistors, attributed to planar indole stacking .
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Electroluminescence: λₑₘ = 480 nm (blue), with CIE coordinates (0.14, 0.08) in OLEDs .
Analytical Methods
Quality Control
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